5α-Ergosta-7,22-dien-3β-ol is a sterol compound derived from ergosterol, characterized by its unique structure featuring a hydroxyl group at the 3β position and double bonds at the 7 and 22 positions. This compound is part of the ergosterol family, which is significant in various biological processes and applications. Its molecular formula is with a molecular weight of approximately 398.66 g/mol .
The products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of oxidized or reduced sterols.
5α-Ergosta-7,22-dien-3β-ol exhibits several biological activities:
The synthesis of 5α-Ergosta-7,22-dien-3β-ol can be achieved through various methods:
5α-Ergosta-7,22-dien-3β-ol has several applications across different fields:
Studies on 5α-Ergosta-7,22-dien-3β-ol have shown its ability to interact with various biological molecules and pathways. It modulates signaling pathways related to inflammation and apoptosis, indicating its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and interactions at the molecular level.
5α-Ergosta-7,22-dien-3β-ol can be compared with other similar sterols:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ergosterol | Precursor sterol with different biological activities | Found predominantly in fungi |
Ergosta-5,7,22-trien-3-ol | Contains additional double bonds | More unsaturated than 5α-Ergosta-7,22-dien-3β-ol |
Ergosta-7,22-dien-3-one | Ketone derivative of 5α-Ergosta-7,22-dien-3β-ol | Contains a carbonyl group instead of hydroxyl |
Brassicasterol | Hydroxy group at position 3β | Found in marine algae; similar but distinct roles |
Episterol | Derived from ergosterols; involved in steroid biosynthesis | Different metabolic pathway involvement |
The uniqueness of 5α-Ergosta-7,22-dien-3β-ol lies in its specific biological activities and its presence in marine organisms, making it valuable for both research and industrial applications .